molecular formula C14H16F13I B175511 2-Iodo-1-(perfluorohexyl)octane CAS No. 109574-84-7

2-Iodo-1-(perfluorohexyl)octane

Cat. No.: B175511
CAS No.: 109574-84-7
M. Wt: 558.16 g/mol
InChI Key: GVWXUPPPAHSALU-UHFFFAOYSA-N
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Description

2-Iodo-1-(perfluorohexyl)octane is a synthetic compound belonging to the family of perfluoroalkyl iodides. It is characterized by its highly fluorinated structure, which imparts unique chemical and physical properties. This compound has garnered interest in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(perfluorohexyl)octane typically involves the iodination of a perfluoroalkyl precursor. One common method is the reaction of perfluorohexyl iodide with an octyl Grignard reagent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(perfluorohexyl)octane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different perfluoroalkyl derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of perfluoroalkyl alcohols or acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions include perfluoroalkyl derivatives, alcohols, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-1-(perfluorohexyl)octane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other perfluoroalkyl compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent.

    Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including surface coatings and lubricants.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(perfluorohexyl)octane is primarily related to its interaction with biological membranes and proteins. The highly fluorinated structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in biological research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-1-(perfluorohexyl)octane
  • 2-Bromo-1-(perfluorohexyl)octane
  • 2-Iodo-1-(perfluorobutyl)octane

Uniqueness

2-Iodo-1-(perfluorohexyl)octane stands out due to its specific perfluoroalkyl chain length and the presence of an iodine atom. This combination imparts unique reactivity and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXUPPPAHSALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546557
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109574-84-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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